molecular formula C11H13BrO2 B1611466 Ethyl 2-(3-(bromomethyl)phenyl)acetate CAS No. 140215-42-5

Ethyl 2-(3-(bromomethyl)phenyl)acetate

Cat. No.: B1611466
CAS No.: 140215-42-5
M. Wt: 257.12 g/mol
InChI Key: VZARWHJHIUIKHF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(bromomethyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-(bromomethyl)phenyl)acetate typically involves the bromination of ethyl 2-phenylacetate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the benzylic position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of ethyl 2-(3-methylphenyl)acetate.

    Oxidation: Formation of ethyl 2-(3-formylphenyl)acetate or ethyl 2-(3-carboxyphenyl)acetate.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
Ethyl 2-(3-(bromomethyl)phenyl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The bromomethyl group allows for nucleophilic substitution reactions, making it a valuable building block for more complex organic molecules.

Synthetic Routes:
The synthesis typically involves the bromination of ethyl 2-phenylacetate using bromine or N-bromosuccinimide (NBS) under radical conditions. This process can be optimized for industrial applications through adjustments in temperature, solvent choice, and reagent concentrations.

Medicinal Chemistry

Drug Development:
The compound is investigated for its potential use in developing drug candidates with anticancer, antiviral, or antibacterial properties. Its structure facilitates interactions with biological targets, allowing it to function as a prodrug that releases active pharmacophores upon metabolic activation.

Case Studies:

  • A study highlighted the synthesis of various analogs based on this compound, demonstrating significant activity against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications to the bromomethyl group could enhance efficacy against specific targets .
  • Another study explored the compound's role in enzyme inhibition, where it was shown to covalently bond with nucleophilic residues in proteins, influencing their activity .

Material Science

Functionalized Polymers:
this compound is utilized in the preparation of functionalized polymers and advanced materials. Its reactivity allows for the incorporation of various functional groups into polymer matrices, leading to materials with tailored properties for specific applications.

Biological Studies

Enzyme Inhibitors and Receptor Ligands:
The compound is employed in biological studies to investigate enzyme inhibitors and receptor ligands. Its ability to form covalent bonds with biological targets makes it suitable for studying mechanisms of action in pharmacology.

Data Table: Comparison of Applications

Field Application Key Findings
Organic SynthesisIntermediate for pharmaceuticals and agrochemicalsEnables nucleophilic substitution reactions
Medicinal ChemistryDevelopment of drug candidatesSignificant anticancer activity; potential as a prodrug
Material SciencePreparation of functionalized polymersEnhances material properties through tailored functionalization
Biological StudiesStudy of enzyme inhibitors and receptor interactionsCovalent bonding with biological targets influences enzyme activity

Mechanism of Action

The mechanism of action of ethyl 2-(3-(bromomethyl)phenyl)acetate depends on its application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release the active pharmacophore. The bromomethyl group can participate in covalent bonding with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The molecular pathways involved may include alkylation of nucleophilic residues in proteins or DNA.

Comparison with Similar Compounds

Ethyl 2-(3-(bromomethyl)phenyl)acetate can be compared with similar compounds such as:

    Ethyl 2-(4-(bromomethyl)phenyl)acetate: Similar structure but with the bromomethyl group at the para position, which may result in different reactivity and biological activity.

    Mthis compound: The methyl ester analog, which may have different solubility and reactivity profiles.

    Ethyl 2-(3-(chloromethyl)phenyl)acetate: The chloro analog, which may exhibit different reactivity due to the presence of a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(3-(bromomethyl)phenyl)acetate, identified by the CAS number 140215-42-5, is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13BrO2
  • Molecular Weight : 257.13 g/mol
  • Structure : The compound features a bromomethyl group attached to a phenyl ring, linked to an ethyl acetate moiety, which influences its reactivity and biological interactions.

This compound exhibits biological activity primarily through its ability to act as a prodrug. Upon metabolic activation, it can release active pharmacophores that interact with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins or DNA, leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by alkylation, altering their activity.
  • Receptor Modulation : It can modulate receptor activities through similar covalent interactions.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties. This compound's ability to form covalent bonds may contribute to its potential as an anticancer agent. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Antiviral and Antibacterial Effects

The compound is also being explored for its antiviral and antibacterial properties. The presence of the bromomethyl group enhances the electrophilicity of the carbon atom it is attached to, facilitating nucleophilic substitution reactions that can lead to the development of new antimicrobial agents.

Case Studies and Research Findings

  • Synthesis and Reactivity :
    • A study highlighted the synthesis of this compound through the bromination of ethyl 2-phenylacetate using N-bromosuccinimide (NBS). This method allows for selective bromination at the benzylic position under controlled conditions.
  • Biological Testing :
    • In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
  • Comparative Studies :
    • Comparative studies with similar compounds like ethyl 2-(4-(bromomethyl)phenyl)acetate revealed differences in reactivity and biological activity due to the positional variation of the bromomethyl group.

Research Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in:

  • Pharmaceutical Development : Its unique structure allows for modifications leading to novel drug candidates.
  • Material Science : It is used in creating functionalized polymers with specific biological interactions.

Properties

IUPAC Name

ethyl 2-[3-(bromomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZARWHJHIUIKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441821
Record name ethyl (3-bromomethylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140215-42-5
Record name ethyl (3-bromomethylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl (3-methylphenyl)acetate (5.36 g) was mixed with carbon tetrachloride (80 ml), followed by heating at 90° C. N-Bromosuccinimide (5.62 g) and α,α′-azobisisobutyronitrile (250 mg) were added thereto, followed by stirring at 90° C. for 5 hours. The reaction mixture was cooled to room temperature, and then the solid was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/EtOAc) to obtain ethyl [3-(bromomethyl)phenyl]acetate (4.56 g).
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5.36 g
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80 mL
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5.62 g
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250 mg
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Synthesis routes and methods III

Procedure details

Acetonitrile (30 mL) was degased with nitrogen for 5 minutes, and then ethyl-m-tolylacetate (2 mL, 2 mmol), NBS (1.9 g, 10.7 mmol) and benzoyl peroxide (266 mg, 1.1 mmol) were added. The resulting mixture was heated to 70° C. for 18 hours. After cooling to room temperature, the solvent was removed in vacuo and the residue was partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution. The organic layer was washed with brine, passed through a hydrophobic frit, and the solvent was removed in vacuo. The residue was purified by silica gel chromatography, eluting with 0-50% DCM in isohexane, to provide ethyl 2-[3-(bromomethyl)phenyl]-acetate (2.23 g, 77%).
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2 mL
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1.9 g
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266 mg
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Synthesis routes and methods IV

Procedure details

A mixture of [3-methylphenyl]acetic acid ethyl ester (5g), N-bromosuccinimide (5 g) and benzoyl peroxide (0.1 g) in dichloromethane (200 ml) was irradiated under a 500 W halogen lamp for 6 hours. The solvent was evaporated and the residue partitioned between diethyl ether and water. The organic phase was dried (MgSO4) and evaporated. Purified by chromatography eluting with 5-10% ethyl acetate in isohexane. Yield 5.14 g.
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5 g
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200 mL
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Synthesis routes and methods V

Procedure details

To a mixture of m-tolylacetic acid ethyl ester (3.0 g, 16.8 mmol) and N-bromosuccinimide (3.0 g, 16.8 mmol) was added carbon tetrachloride (45 mL), followed by benzoyl peroxide (5 mg), and the reaction mixture was heated at reflux for 16 h. The reaction mixture was cooled to room temperature, filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, eluent 5:95 to 2:3 EtOAc/hexanes) afforded ethyl (3-bromomethylphenyl)acetate as an off-white solid (0.89 g, 21%): 1H NMR (300 MHz, CDCl3) δ 7.32-7.21 (m, 4H), 4.48 (s, 2H), 4.16 (q, J=6 Hz, 2H), 3.63, (s, 2H), 1.27 (t, J=6 Hz, 3H).
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3 g
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3 g
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5 mg
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45 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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